Methyl 3-chloro-5-hydroxybenzoate

Catalog No.
S802324
CAS No.
98406-04-3
M.F
C8H7ClO3
M. Wt
186.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-chloro-5-hydroxybenzoate

CAS Number

98406-04-3

Product Name

Methyl 3-chloro-5-hydroxybenzoate

IUPAC Name

methyl 3-chloro-5-hydroxybenzoate

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3

InChI Key

AUILWNSXFXPDID-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)Cl)O

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)O
  • Organic Synthesis

    Methyl 3-chloro-5-hydroxybenzoate possesses a structure containing an ester group and a phenolic hydroxyl group. These functional groups are commonly used as intermediates in organic synthesis for the creation of more complex molecules. It's possible that Methyl 3-chloro-5-hydroxybenzoate could be a precursor for the synthesis of other bioactive compounds or functional materials [].

  • Biomedical Research

    The presence of the phenolic hydroxyl group suggests potential for Methyl 3-chloro-5-hydroxybenzoate to have biological activity. Phenolic compounds are known for a wide range of biological properties, including antioxidant, anti-inflammatory, and antimicrobial effects []. Further research would be needed to determine if Methyl 3-chloro-5-hydroxybenzoate exhibits any of these properties.

  • Material Science

    Esters and aromatic compounds can find applications in material science. For example, some aromatic esters are used as liquid crystals or components in polymers []. While there is no current research available, it is possible that Methyl 3-chloro-5-hydroxybenzoate could be investigated for its potential material science applications.

Methyl 3-chloro-5-hydroxybenzoate is an organic compound classified as a hydroxybenzoate. Its molecular formula is C8H7ClO3C_8H_7ClO_3, and it features a benzene ring substituted with a methyl ester group, a chlorine atom, and a hydroxyl group. This compound possesses notable chemical properties due to the presence of these functional groups, which influence its reactivity and potential applications in various fields such as chemistry, biology, and medicine .

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions. Common reagents for these reactions include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
  • Oxidation Reactions: The hydroxyl group can be oxidized to yield quinones or other oxidized derivatives. Oxidizing agents like potassium permanganate or chromium trioxide are typically used for this purpose.
  • Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions allow for the modification of methyl 3-chloro-5-hydroxybenzoate to create various derivatives that may have distinct properties and applications.

Research indicates that methyl 3-chloro-5-hydroxybenzoate may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in medicinal chemistry. Its mechanism of action may involve the inhibition of specific enzymes by binding to their active sites, facilitated by the presence of the chlorine and hydroxyl groups which enhance its binding affinity . Additionally, it serves as a model compound for studying enzyme-catalyzed reactions involving ester hydrolysis.

Methyl 3-chloro-5-hydroxybenzoate can be synthesized through various methods. A common approach involves the esterification of 3-chloro-5-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion of reactants into the desired product . In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated systems and optimized reaction conditions.

The compound has several applications across different fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Methyl 3-chloro-5-hydroxybenzoate is used in research to understand enzyme-catalyzed reactions.
  • Medicine: Investigated for its potential therapeutic properties, particularly in antimicrobial and anti-inflammatory contexts.
  • Industry: Utilized in formulating chemical products, including preservatives and stabilizers .

Studies on methyl 3-chloro-5-hydroxybenzoate's interactions with biological systems suggest that it may affect enzyme activity through competitive inhibition. This interaction could have implications for drug design, especially for compounds targeting similar biological pathways. Further research into its pharmacokinetics and bioavailability will be crucial for understanding its potential therapeutic applications .

Methyl 3-chloro-5-hydroxybenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Methyl 3-chloro-4-hydroxybenzoateC8H7ClO3C_8H_7ClO_3Hydroxyl group at the 4-position; used in pharmaceuticals.
Methyl 3-hydroxybenzoateC8H8O3C_8H_8O_3Lacks chlorine; less reactive in substitution reactions.
Methyl 3,5-dichloro-4-hydroxybenzoateC8H6Cl2O3C_8H_6Cl_2O_3Contains two chlorine atoms; affects reactivity and uses.
Methyl 3-fluoro-4-hydroxybenzoateC8H7FO3C_8H_7FO_3Contains fluorine; exhibits distinct biological activities.

These comparisons highlight the unique combination of chlorine and hydroxyl substituents in methyl 3-chloro-5-hydroxybenzoate, which may confer specific chemical reactivity and biological properties compared to its analogs .

XLogP3

2.5

Wikipedia

Methyl 3-chloro-5-hydroxybenzoate

Dates

Modify: 2023-08-15

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